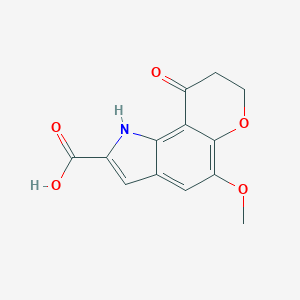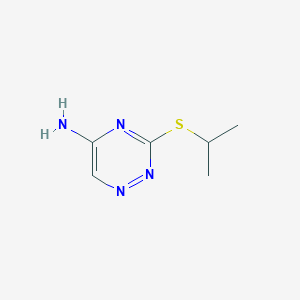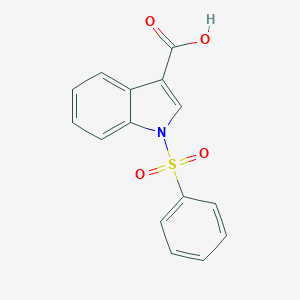
5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile, also known as MPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPD is a heterocyclic compound that contains two carbonitrile groups and a methoxyphenyl group attached to a pyrazine ring.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), both of which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in cancer progression and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral effects. This compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit viral replication in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile in lab experiments is its versatility. This compound can be easily modified to produce derivatives with different properties and applications. Another advantage of using this compound is its low toxicity, which makes it a safer alternative to other compounds with similar properties. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile. One direction is the development of this compound derivatives with improved properties and applications. Another direction is the investigation of the mechanism of action of this compound and its derivatives. Additionally, the potential use of this compound and its derivatives in drug delivery systems and as imaging agents for cancer and viral infections should be explored.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its anti-inflammatory, anticancer, and antiviral properties make it a promising candidate for further research and development. With continued research, this compound and its derivatives may prove to be valuable tools for the treatment of various diseases and the development of novel materials.
Synthesis Methods
5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile can be synthesized through a multistep process starting with the reaction of 4-methoxyphenylhydrazine with ethyl cyanoacetate to form 4-methoxyphenyl-3-oxobutanoic acid hydrazide. The resulting hydrazide is then reacted with malononitrile in the presence of a catalyst to form this compound.
Scientific Research Applications
5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anticancer, and antiviral properties. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5-(4-methoxyphenyl)pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c1-18-10-4-2-9(3-5-10)13-8-16-11(6-14)12(7-15)17-13/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKPPRWPZLSEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391882 |
Source


|
| Record name | 2,3-Pyrazinedicarbonitrile, 5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67170-60-9 |
Source


|
| Record name | 2,3-Pyrazinedicarbonitrile, 5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)






![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)





